ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a chemical compound with the molecular formula C10H11N3O3S . It has a molecular weight of 253.28 .
Synthesis Analysis
The synthesis of this compound involves a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reaction is carried out in the presence of [Et3NH]+[HSO4]- ionic liquid, under solvent-free conditions . The conditions of cyclo-dehydrationMechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole ring moiety, such as this one, have been associated with a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole ring moiety often interact with their targets through the nitrogen and sulfur atoms in the thiadiazole ring . The interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole ring moiety are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more .
Pharmacokinetics
The presence of the ethyl ester group may enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution .
Result of Action
Given the broad range of biological activities associated with compounds containing a 1,3,4-thiadiazole ring moiety, the effects could potentially include inhibition of bacterial growth, reduction of inflammation, neutralization of oxidative stress, and inhibition of tumor cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
ethyl 4-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-3-26-17(25)12-5-7-13(8-6-12)20-18-22-23-16(24)14-10-11(2)4-9-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRKOMTOOOECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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